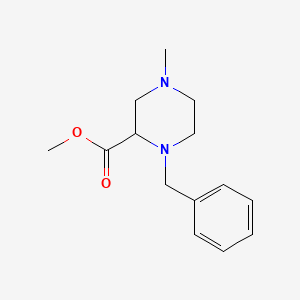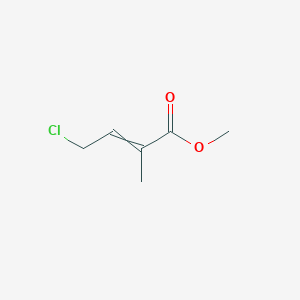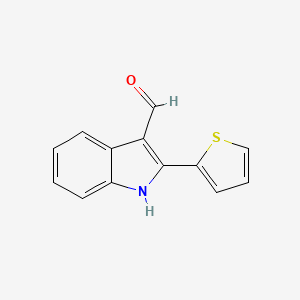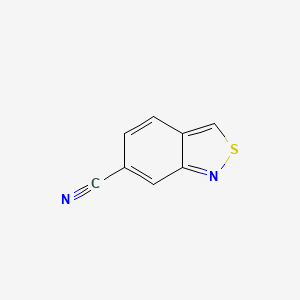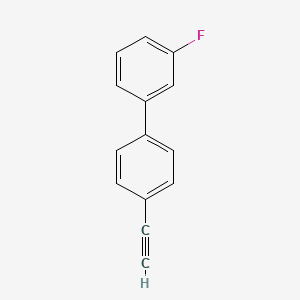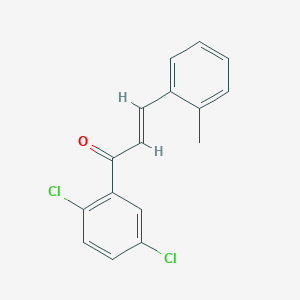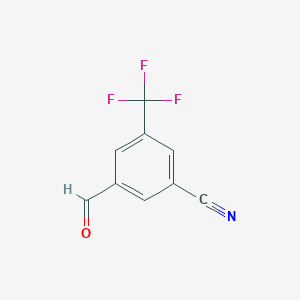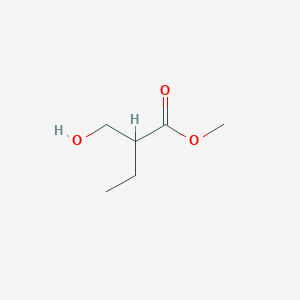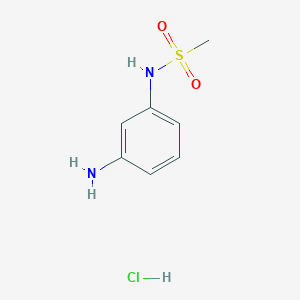
(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, also known as 2-Amino-4-chlorophenyl-2E-propen-1-one, is a synthetic compound with a wide range of applications in the medical and scientific research fields. It is a colorless, crystalline solid with a melting point of 156-158 °C and a molecular weight of 233.67 g/mol. This compound is widely used in the synthesis of pharmaceutical drugs, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- Research includes the synthesis and characterization of derivatives of (2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. For instance, a study by Tayade & Waghmare (2016) involved isomerization processes and structural justification based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).
Crystal Structures
- The crystal structure of derivatives has been extensively studied. Salian et al. (2018) synthesized and analyzed the crystal structures of chalcone derivatives using techniques like FT-IR, X-ray diffraction, and Hirshfeld surface studies (Salian et al., 2018).
Antioxidant Activity
- Sulpizio et al. (2016) synthesized three 2'-aminochalcone derivatives and tested their antioxidant activities in vitro. These studies included assessments of free radical scavenging ability and superoxide dismutase mimetic activity (Sulpizio et al., 2016).
Molecular and Electronic Structure Analysis
- A study by Najiya et al. (2014) focused on the molecular structure, FT-IR, hyperpolarizability, and electronic properties of the compound, emphasizing its potential in nonlinear optical applications (Najiya et al., 2014).
Antimicrobial Activity
- The antimicrobial properties of this compound derivatives were also studied. Sadgir et al. (2020) reported moderate antimicrobial activity against selected pathogens (Sadgir et al., 2020).
Nonlinear Optical Properties
- Research also delves into the nonlinear optical properties of derivatives for potential applications in optoelectronics. Shkir et al. (2019) reported on the linear optical, second and third-order nonlinear optical properties, as well as charge transport properties of chalcone derivatives (Shkir et al., 2019).
properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H,17H2/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQIGXKAIRDXHQ-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



